![molecular formula C21H20FN3O3S2 B4446008 N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4446008.png)
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide
Vue d'ensemble
Description
N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide, commonly known as TAK-875, is a novel antidiabetic drug that has been developed to treat type 2 diabetes mellitus. It is a selective agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.
Mécanisme D'action
TAK-875 works by selectively activating the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor in pancreatic β-cells, which leads to an increase in intracellular calcium and subsequent insulin secretion. The activation of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide by TAK-875 is glucose-dependent, meaning that it only activates the receptor in the presence of glucose, which reduces the risk of hypoglycemia.
Biochemical and Physiological Effects:
TAK-875 has been shown to improve glycemic control in patients with type 2 diabetes mellitus by increasing glucose-stimulated insulin secretion. It has also been shown to have a lower risk of hypoglycemia compared to other antidiabetic drugs, which is likely due to its glucose-dependent mechanism of action. In addition, TAK-875 has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-875 has several advantages for lab experiments, including its selective activation of the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor and its glucose-dependent mechanism of action, which makes it a useful tool for studying insulin secretion in pancreatic β-cells. However, TAK-875 is a relatively new drug, and its long-term effects on pancreatic β-cells and other tissues are not yet fully understood. In addition, TAK-875 is not widely available for research purposes, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on TAK-875, including:
1. Investigating the long-term effects of TAK-875 on pancreatic β-cells and other tissues.
2. Studying the potential of TAK-875 to treat other metabolic disorders, such as obesity and dyslipidemia.
3. Developing new drugs that target the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor and have similar glucose-dependent mechanisms of action.
4. Exploring the use of TAK-875 in combination with other antidiabetic drugs to improve glycemic control and reduce the risk of hypoglycemia.
5. Investigating the potential of TAK-875 to prevent or delay the onset of type 2 diabetes mellitus in at-risk populations.
Conclusion:
TAK-875 is a novel antidiabetic drug that has been developed to treat type 2 diabetes mellitus. It works by selectively activating the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor in pancreatic β-cells, which leads to an increase in glucose-stimulated insulin secretion. TAK-875 has been shown to improve glycemic control in patients with type 2 diabetes mellitus, with a lower risk of hypoglycemia compared to other antidiabetic drugs. There are several future directions for research on TAK-875, including investigating its long-term effects, studying its potential to treat other metabolic disorders, and developing new drugs that target the N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide receptor.
Applications De Recherche Scientifique
TAK-875 has been extensively studied in preclinical and clinical trials for its potential to treat type 2 diabetes mellitus. In preclinical studies, TAK-875 was shown to increase glucose-stimulated insulin secretion in a glucose-dependent manner, without causing hypoglycemia. In clinical trials, TAK-875 was shown to improve glycemic control in patients with type 2 diabetes mellitus, with a lower risk of hypoglycemia compared to other antidiabetic drugs.
Propriétés
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-5-9-19(10-6-17)24-11-13-25(14-12-24)21(26)16-3-7-18(8-4-16)23-30(27,28)20-2-1-15-29-20/h1-10,15,23H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUMKZUMRMJZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445927.png)
![1-[2-(propylsulfonyl)benzoyl]indoline](/img/structure/B4445931.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4445933.png)
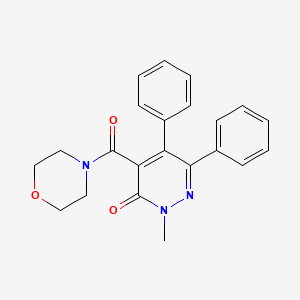
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)
![N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4445955.png)
![7-(2-methylphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4445956.png)
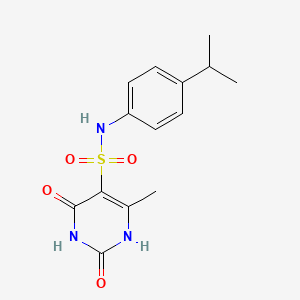
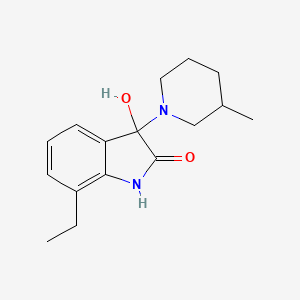
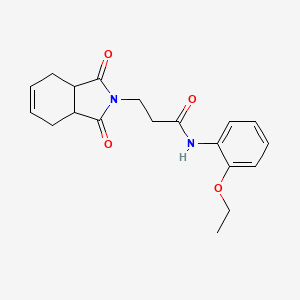
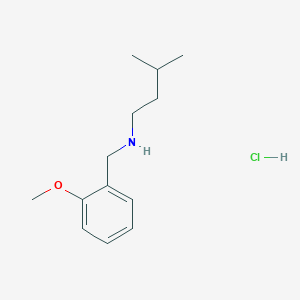
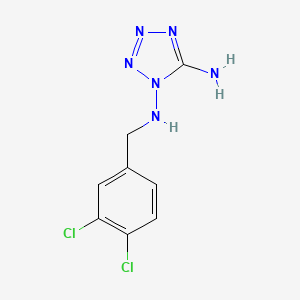
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4445999.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4446028.png)